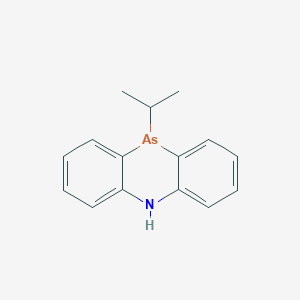![molecular formula C21H26N2 B14646029 1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine CAS No. 53926-61-7](/img/structure/B14646029.png)
1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(1-pyrrolidinyl)phenyl]methane is an organic compound characterized by the presence of two 4-(1-pyrrolidinyl)phenyl groups attached to a central methane unit. This compound is notable for its unique structure, which incorporates pyrrolidine rings, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane typically involves the reaction of 4-(1-pyrrolidinyl)benzaldehyde with appropriate reagents. One common method includes the use of 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials, followed by a series of reactions to form the desired product . The reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) to facilitate the process .
Industrial Production Methods
In industrial settings, the production of Bis[4-(1-pyrrolidinyl)phenyl]methane may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Bis[4-(1-pyrrolidinyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine rings and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Bis[4-(1-pyrrolidinyl)phenyl]methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
作用机制
The mechanism by which Bis[4-(1-pyrrolidinyl)phenyl]methane exerts its effects involves interactions with molecular targets and pathways. The pyrrolidine rings play a crucial role in these interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(1-pyrrolidinyl)benzaldehyde: A precursor in the synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane.
4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-aminophenoxy)phenylpyridine: Another compound with similar structural features and applications.
Uniqueness
Bis[4-(1-pyrrolidinyl)phenyl]methane stands out due to its specific combination of pyrrolidine rings and phenyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in the synthesis of high-performance materials and in various research applications.
属性
CAS 编号 |
53926-61-7 |
|---|---|
分子式 |
C21H26N2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-[4-[(4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C21H26N2/c1-2-14-22(13-1)20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)23-15-3-4-16-23/h5-12H,1-4,13-17H2 |
InChI 键 |
LEGHDOHGYQJIDL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



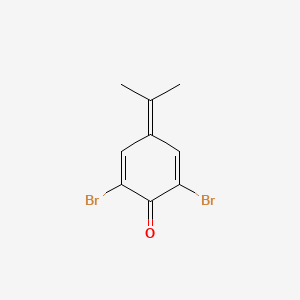
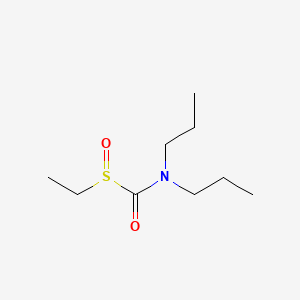
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
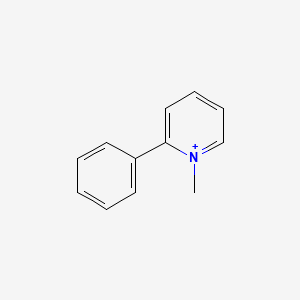

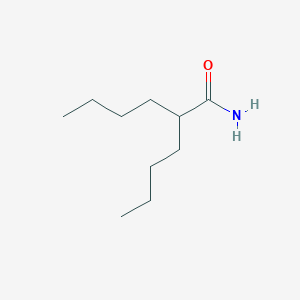
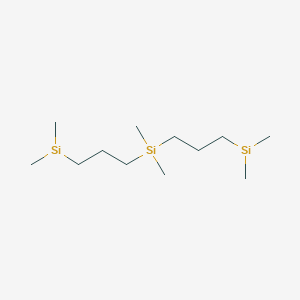
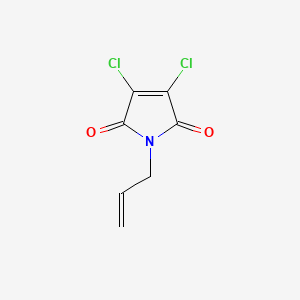
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)

